molecular formula C28H25NO6 B132213 {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid CAS No. 147593-96-2

{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid

Cat. No. B132213
M. Wt: 471.5 g/mol
InChI Key: OJFMMMQYQZJWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid, also known as DPPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPA is a derivative of fenofibrate, a drug commonly used to treat hyperlipidemia.

Scientific Research Applications

{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid has also been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In neurodegenerative diseases, {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid has been shown to have neuroprotective effects and improve cognitive function.

Mechanism Of Action

The mechanism of action of {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid is not fully understood. However, studies have suggested that {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a transcription factor that regulates the expression of genes involved in lipid metabolism, inflammation, and cell proliferation. By activating PPARα, {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid can modulate the expression of these genes, leading to its various effects.

Biochemical And Physiological Effects

{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. In cancer cells, {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid induces apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In inflammation, {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the activation of NF-κB. In neurodegenerative diseases, {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid has been shown to improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to further elucidate its mechanism of action and identify its target genes. Additionally, research could focus on developing more efficient methods for administering {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid in vivo and improving its solubility in aqueous solutions.
Conclusion:
In conclusion, {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid is a synthetic compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid as a therapeutic agent and its mechanism of action.

Synthesis Methods

The synthesis of {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid involves the reaction of 2-(4,5-diphenyl-1,3-oxazol-2-yl)-3-ethoxypropanoic acid with 4-(2-bromoacetyl)phenol in the presence of potassium carbonate and tetrabutylammonium bromide. The reaction yields {3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid as a white solid with a purity of over 95%.

properties

CAS RN

147593-96-2

Product Name

{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

2-[3-[2-(4,5-diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy]acetic acid

InChI

InChI=1S/C28H25NO6/c1-2-33-28(32)23(17-19-10-9-15-22(16-19)34-18-24(30)31)27-29-25(20-11-5-3-6-12-20)26(35-27)21-13-7-4-8-14-21/h3-16,23H,2,17-18H2,1H3,(H,30,31)

InChI Key

OJFMMMQYQZJWIZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC(=CC=C1)OCC(=O)O)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)OCC(=O)O)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

synonyms

ethyl AHOPM-diPhOAC
ethyl alpha-((3-(2-hydroxy-2-oxoethoxy)phenyl)methyl)-4,5-diphenyl-2-oxazoleacetate

Origin of Product

United States

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